![molecular formula C27H30N4O5S B6522461 ethyl 4-[2-({4-oxo-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate CAS No. 422289-29-0](/img/structure/B6522461.png)
ethyl 4-[2-({4-oxo-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Ethyl 4-[2-({4-oxo-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C27H30N4O5S and its molecular weight is 522.6 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-[2-({4-oxo-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate is 522.19369124 g/mol and the complexity rating of the compound is 867. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 4-[2-({4-oxo-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-[2-({4-oxo-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Luotonin A and Its Analogues
This compound has been used in the total synthesis of luotonin A and its 14-substituted analogues . Luotonin A is a natural alkaloid that has shown promising anti-cancer activity. The ability to synthesize it and its analogues could potentially lead to the development of new therapeutic agents .
Synthesis of Acetamides
The compound has been used in the synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties . These novel derivatives could have potential applications in medicinal chemistry .
Anti-viral Activity
While not directly related to the compound , it’s worth noting that similar compounds, such as ethyl 1H-indole-3-carboxylates, have shown anti-viral activity . This suggests that the compound could potentially be modified to exhibit similar properties .
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring and its derivatives have been reported to exhibit target selectivity .
Mode of Action
The pyrrolidine ring, a significant feature of this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific manner, leading to changes in the targets’ function.
Biochemical Pathways
Compounds containing the pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pyrrolidine ring, a key component of this compound, is known to influence the biological activity of compounds, potentially affecting their pharmacokinetic profile .
Result of Action
Compounds containing the pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The pyrrolidine ring, a significant feature of this compound, is known to contribute to the stereochemistry of the molecule, which may influence its interaction with environmental factors .
properties
IUPAC Name |
ethyl 4-[[2-[4-oxo-3-(4-oxo-4-pyrrolidin-1-ylbutyl)quinazolin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O5S/c1-2-36-26(35)19-11-13-20(14-12-19)28-23(32)18-37-27-29-22-9-4-3-8-21(22)25(34)31(27)17-7-10-24(33)30-15-5-6-16-30/h3-4,8-9,11-14H,2,5-7,10,15-18H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXZQDSVYDFHRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-({4-oxo-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate |
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